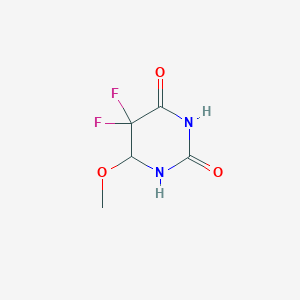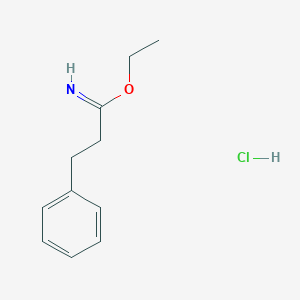
Ethyl 3-phenylpropanimidate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-phenylpropanimidate;hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an ethyl group, a phenyl group, and an imidate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-phenylpropanimidate;hydrochloride typically involves the reaction of ethyl 3-phenylpropanoate with an appropriate amine under acidic conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt of the compound. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-phenylpropanimidate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) and primary amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-phenylpropanoic acid.
Reduction: Formation of ethyl 3-phenylpropanamine.
Substitution: Formation of various substituted imidates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-phenylpropanimidate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-phenylpropanimidate;hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of covalent bonds with active site residues. This interaction can result in the inhibition or activation of enzymatic activity, depending on the nature of the enzyme and the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-phenylpropanoate: Similar in structure but lacks the imidate group.
3-Phenylpropanoic acid: An oxidized form of the compound.
Ethyl 3-phenylpropanamine: A reduced form of the compound.
Uniqueness
Ethyl 3-phenylpropanimidate;hydrochloride is unique due to its imidate functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
52353-64-7 |
|---|---|
Molekularformel |
C11H16ClNO |
Molekulargewicht |
213.70 g/mol |
IUPAC-Name |
ethyl 3-phenylpropanimidate;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-13-11(12)9-8-10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H |
InChI-Schlüssel |
DUHNIKWXGUOEEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)CCC1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


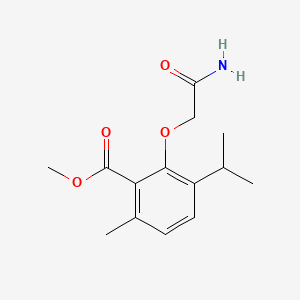


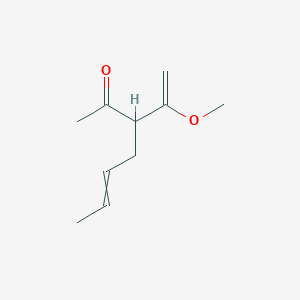
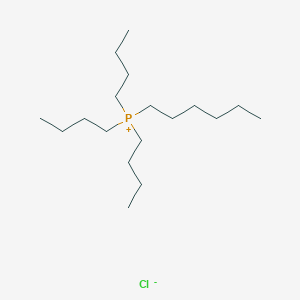
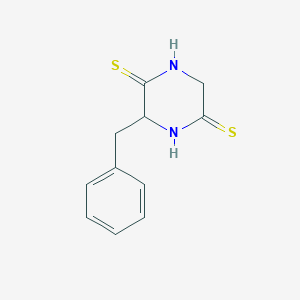
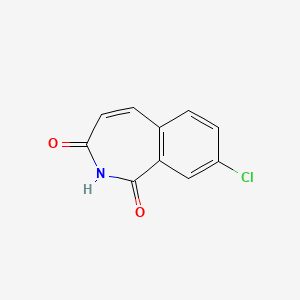
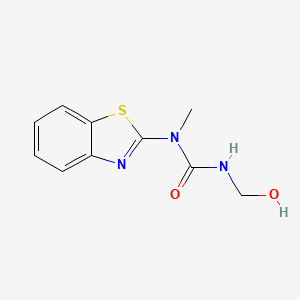
![6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14642915.png)

![Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B14642922.png)
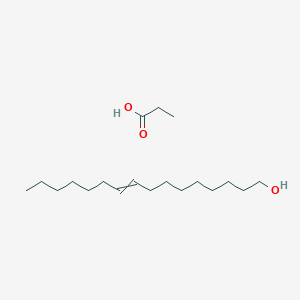
![Morpholine, 4-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14642936.png)
